4-Chlorooxazolo[4,5-c]pyridine
Description
4-Chlorooxazolo[4,5-c]pyridine (CAS: 1159829-15-8) is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety, with a chlorine substituent at the 4-position. Its molecular formula is C₆H₃ClN₂O, and it is characterized by a planar, bicyclic structure with a polar oxazole ring containing oxygen and nitrogen atoms . This compound is primarily utilized in medicinal chemistry and organic synthesis as a scaffold for developing bioactive molecules, owing to its ability to participate in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
4-chloro-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUAOAUVAUIUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized products .
Scientific Research Applications
4-Chlorooxazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features
Mechanism of Action
The mechanism of action of 4-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
The biological and physicochemical properties of fused heterocycles are heavily influenced by their core structures. Below is a comparison of 4-Chlorooxazolo[4,5-c]pyridine with key analogues:
Key Observations :
- Polarity : Oxazole > Thiazole (oxygen vs. sulfur) .
- Permeability : Imidazo[4,5-c]pyridines (e.g., compound 26) exhibit poor cellular permeability due to high polar surface area, whereas thiazolo derivatives may fare better .
- Synthetic Utility : Chlorine at the 4-position enhances reactivity for nucleophilic substitution, enabling diverse derivatization .
BET Inhibitors (e.g., I-BET151)
Imidazo[4,5-c]quinoline-based compounds like I-BET151 bind BRD4 via:
- H-bonds between the imidazole core and Asn140/Tyr95.
- Hydrophobic interactions in the ZA channel .
In contrast, oxazolo analogues may exhibit weaker binding due to reduced nitrogen content, though oxygen could form alternative H-bonds.
CHK1 Inhibitors
Imidazo[4,5-c]pyridine 26 showed potent enzyme inhibition but poor cellular activity due to low permeability. Oxazolo derivatives might face similar challenges unless polarity is mitigated via substituents .
Physicochemical Properties
Notes:
Biological Activity
4-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that has drawn attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a fused oxazole and pyridine ring system with a chlorine substituent at the 4-position. This structural configuration is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound derivatives have been evaluated in various studies. Notably, they exhibit:
- Antimicrobial Activity : Several derivatives have shown significant inhibitory effects against various pathogens.
- Antitumor Effects : The compound has been investigated for its potential in cancer therapy.
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, such as carbonic anhydrases.
Antimicrobial Activity
Research indicates that this compound derivatives possess notable antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound A | 0.25 | Effective against E. coli |
| This compound B | 0.50 | Effective against S. aureus |
Antitumor Activity
In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that modifications at the C-2 position enhanced activity significantly compared to the parent compound.
- Cancer Cell Line Study : Another study focused on the effects of this compound on breast cancer cell lines (MCF-7). Results showed that the compound reduced cell viability significantly through apoptosis pathways.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The chlorinated derivative has been shown to inhibit carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in tissues.
- DNA Interaction : Some studies suggest that it may bind to DNA, interfering with replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
